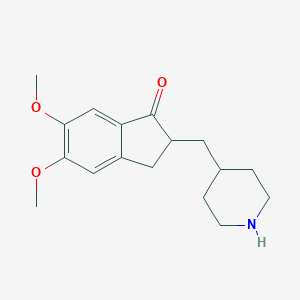

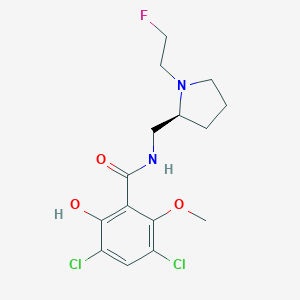

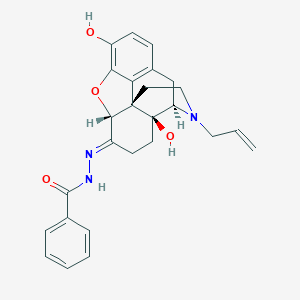

(2E)-2-(hydroxymethylidene)-3H-inden-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-2-(hydroxymethylidene)-3H-inden-1-one, also known as isatin, is a heterocyclic organic compound. It is widely used in pharmaceutical research due to its diverse biological activities. Isatin has been reported to exhibit anticancer, antiviral, antibacterial, antifungal, anticonvulsant, and antidepressant properties.

Wirkmechanismus

The mechanism of action of (2E)-2-(hydroxymethylidene)-3H-inden-1-one varies depending on its biological activity. Isatin induces apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic proteins. Isatin inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Isatin suppresses metastasis by inhibiting the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). Isatin exhibits antiviral activity by inhibiting viral entry, replication, and maturation. Isatin exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting bacterial DNA synthesis. Isatin exhibits antifungal activity by disrupting fungal cell walls and inhibiting fungal DNA synthesis. Isatin exhibits anticonvulsant activity by enhancing the activity of gamma-aminobutyric acid (GABA) receptors. Isatin exhibits antidepressant activity by increasing the levels of serotonin, norepinephrine, and dopamine in the brain.

Biochemical and Physiological Effects:

Isatin has several biochemical and physiological effects. Isatin induces oxidative stress by increasing the levels of reactive oxygen species (ROS) and decreasing the levels of antioxidants. Isatin inhibits the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. Isatin increases the levels of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) in the body. Isatin also affects the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.

Vorteile Und Einschränkungen Für Laborexperimente

Isatin has several advantages for lab experiments. It is readily available and relatively inexpensive. Isatin has diverse biological activities, making it useful for studying multiple pathways and diseases. Isatin is also stable and easy to handle. However, (2E)-2-(hydroxymethylidene)-3H-inden-1-one has some limitations for lab experiments. Isatin is insoluble in water, which can make it difficult to dissolve in aqueous solutions. Isatin is also sensitive to light and air, which can affect its stability and purity.

Zukünftige Richtungen

Isatin has several potential future directions for research. Isatin derivatives can be synthesized to enhance its biological activities and reduce its toxicity. Isatin can be used as a lead compound for drug discovery and development. Isatin can also be used in combination with other drugs to enhance their efficacy and reduce their side effects. Isatin can be used in nanotechnology for drug delivery and imaging. Isatin can also be used in agriculture as a natural pesticide and herbicide.

In conclusion, (2E)-2-(hydroxymethylidene)-3H-inden-1-one is a versatile compound with diverse biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Isatin has the potential to be used in various fields, including pharmaceuticals, nanotechnology, and agriculture. Further research is needed to fully understand its potential and limitations.

Synthesemethoden

Isatin can be synthesized by several methods, including the Gattermann reaction, the Sandmeyer reaction, and the oxidation of indigo. The Gattermann reaction involves the reaction of aniline with carbon monoxide and hydrogen chloride in the presence of copper powder. The Sandmeyer reaction involves the reaction of aniline with nitrous acid and copper powder. The oxidation of indigo involves the reaction of indigo with nitric acid.

Wissenschaftliche Forschungsanwendungen

Isatin has been extensively studied for its biological activities. It has been reported to exhibit anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. Isatin has also been reported to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. Isatin has antibacterial activity against both gram-positive and gram-negative bacteria. Furthermore, (2E)-2-(hydroxymethylidene)-3H-inden-1-one exhibits antifungal activity against several fungal species, including Candida albicans and Aspergillus fumigatus. Isatin has also been reported to exhibit anticonvulsant and antidepressant properties.

Eigenschaften

IUPAC Name |

(2E)-2-(hydroxymethylidene)-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6,11H,5H2/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEGKXPSKGBUEX-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC=CC=C2C(=O)/C1=C/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)

![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)

![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)

![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)